5-(2-Aminoethyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Aminoethyl)thiophene-2-carbaldehyde is a thiophene derivative with a unique structure that includes an aminoethyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(2-Aminoethyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Dimethylamino-thiophene-2-carbaldehyde: Similar structure but with a dimethylamino group instead of an aminoethyl group.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a diphenylamino group, making it bulkier and potentially more hydrophobic.
Uniqueness
5-(2-Aminoethyl)thiophene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
5-(2-aminoethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5H,3-4,8H2 |
InChI Key |
XRFOUSIEDRAIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C=O)CCN |
Origin of Product |
United States |
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